molecular formula C32H48NOPS B12085495 (R)-N-[(S)-1-[2-[Di(adamantan-1-yl)phosphino]phenyl]ethyl]-2-methylpropane-2-sulfinamide

(R)-N-[(S)-1-[2-[Di(adamantan-1-yl)phosphino]phenyl]ethyl]-2-methylpropane-2-sulfinamide

Cat. No.: B12085495
M. Wt: 525.8 g/mol
InChI Key: KHSXIJJBEKTIPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-N-[(S)-1-[2-[Di(adamantan-1-yl)phosphino]phenyl]ethyl]-2-methylpropane-2-sulfinamide is a complex organic compound that features a unique combination of adamantane, phosphino, and sulfinamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-[(S)-1-[2-[Di(adamantan-1-yl)phosphino]phenyl]ethyl]-2-methylpropane-2-sulfinamide typically involves multi-step organic reactions. The process may start with the preparation of the adamantane derivative, followed by the introduction of the phosphino group through a phosphination reaction. The final step often involves the formation of the sulfinamide group under specific conditions, such as the use of sulfinyl chlorides and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phosphino group, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions could target the sulfinamide group, converting it to the corresponding amine.

    Substitution: The adamantane and phenyl groups may participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, ®-N-[(S)-1-[2-[Di(adamantan-1-yl)phosphino]phenyl]ethyl]-2-methylpropane-2-sulfinamide may serve as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various processes.

Biology

The compound’s unique structure could make it a valuable tool in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions.

Medicine

Potential medicinal applications include the development of new drugs targeting specific pathways or receptors, leveraging the compound’s ability to interact with biological molecules.

Industry

In industry, the compound may be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile reactivity and stability.

Mechanism of Action

The mechanism of action of ®-N-[(S)-1-[2-[Di(adamantan-1-yl)phosphino]phenyl]ethyl]-2-methylpropane-2-sulfinamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The phosphino group may play a key role in binding to metal centers, while the sulfinamide group could interact with hydrogen bond donors or acceptors.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-[(S)-1-[2-[Di(adamantan-1-yl)phosphino]phenyl]ethyl]-2-methylpropane-2-sulfonamide
  • ®-N-[(S)-1-[2-[Di(adamantan-1-yl)phosphino]phenyl]ethyl]-2-methylpropane-2-sulfide

Uniqueness

Compared to similar compounds, ®-N-[(S)-1-[2-[Di(adamantan-1-yl)phosphino]phenyl]ethyl]-2-methylpropane-2-sulfinamide may offer unique advantages in terms of stability, reactivity, and selectivity. Its combination of adamantane, phosphino, and sulfinamide groups provides a distinctive set of properties that can be leveraged in various applications.

Properties

Molecular Formula

C32H48NOPS

Molecular Weight

525.8 g/mol

IUPAC Name

N-[1-[2-[bis(1-adamantyl)phosphanyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C32H48NOPS/c1-21(33-36(34)30(2,3)4)28-7-5-6-8-29(28)35(31-15-22-9-23(16-31)11-24(10-22)17-31)32-18-25-12-26(19-32)14-27(13-25)20-32/h5-8,21-27,33H,9-20H2,1-4H3

InChI Key

KHSXIJJBEKTIPR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1P(C23CC4CC(C2)CC(C4)C3)C56CC7CC(C5)CC(C7)C6)NS(=O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.